N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a chromene-based compound featuring a carboxamide group linked to a phenylethylamine moiety substituted with a dimethylamino group. The dimethylamino group on the phenylethyl chain enhances solubility in polar solvents and may influence biological activity through interactions with cellular targets such as enzymes or receptors.
Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-22(2)16(14-8-4-3-5-9-14)13-21-20(24)19-12-17(23)15-10-6-7-11-18(15)25-19/h3-12,16H,13H2,1-2H3,(H,21,24) |
InChI Key |
OEUZFAISSDFJLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using a phenylethyl halide and a Lewis acid catalyst.
Addition of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the chromene derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, Lewis acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chromene-Carboxamide Derivatives
Functional Group Impact
- Carboxamide vs. Carboxylic Acid : Replacement of the carboxamide group with a carboxylic acid (e.g., N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylic acid) reduces hydrogen-bonding capacity and may decrease target affinity but improve solubility in aqueous media .
- Substituent Position : Ortho-, meta-, or para-substitutions on the phenyl ring (e.g., nitro in N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide vs. N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide) significantly alter steric and electronic interactions with biological targets. For example, ortho-nitro derivatives show stronger MAO-B inhibition due to optimal spatial alignment .
- Side Chain Modifications: The dimethylamino group in the target compound enhances basicity and solubility compared to non-polar tert-butyl (e.g., N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide) or halogenated analogs (e.g., N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide) .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
- logP Trends: Electron-withdrawing groups (e.g., nitro) increase logP, reducing aqueous solubility. The dimethylamino group in the target compound lowers logP slightly compared to non-polar substituents, balancing lipophilicity and solubility .
- Metabolic Stability : Methyl or halogen substituents on the chromene core (e.g., 6,8-dimethyl in N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide) may slow oxidative metabolism, extending half-life .
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting case studies, research findings, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 424.45 g/mol. The structure includes a chromene core, which is linked to a dimethylamino group and a phenylethyl moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Recent studies have shown that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC3 | 40.1 ± 7.9 | Induces apoptosis |
| Compound B | DU145 | 98.14 ± 48.3 | Cell cycle arrest |
| This compound | HCT116 | TBD | TBD |
Note: TBD indicates that specific data for this compound's IC50 and mechanism are yet to be established.
The mechanism by which this compound exerts its effects is likely linked to its ability to interact with various cellular targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as lipoxygenases (LOXs) and topoisomerases.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by causing DNA damage and cell cycle arrest.
- Modulation of Signaling Pathways : They may also affect key signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of chromene derivatives:
- Study on Prostate Cancer Cells : A study evaluated the effects of a related compound on PC3 and DU145 prostate cancer cells, demonstrating dose-dependent cytotoxicity and the induction of apoptosis through DNA damage mechanisms .
- Colon Cancer Inhibition : Another investigation focused on a chromene derivative that showed promising results in inhibiting colon adenocarcinoma progression in vivo, suggesting potential clinical applications for colorectal cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
